Pentacos-24-YN-1-OL
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Overview
Description
Pentacos-24-YN-1-OL is a long-chain alkyne alcohol with the molecular formula C25H44O This compound is characterized by the presence of a triple bond between the 24th and 25th carbon atoms and a hydroxyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacos-24-YN-1-OL typically involves multiple steps. One common method includes the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves a copper (II)-catalyzed Eglinton coupling to obtain the desired alkyne alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pentacos-24-YN-1-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Pentacos-24-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pentacos-24-YN-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne moiety can participate in π-π interactions and other non-covalent interactions. These properties make it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
Pentacos-24-YN-1-AL: Similar structure but with an aldehyde group instead of a hydroxyl group.
Pentacos-24-YN-1-ONE: Similar structure but with a ketone group instead of a hydroxyl group.
Pentacos-24-YN-1-AMINE: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
Pentacos-24-YN-1-OL is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
120706-55-0 |
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Molecular Formula |
C25H48O |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
pentacos-24-yn-1-ol |
InChI |
InChI=1S/C25H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h1,26H,3-25H2 |
InChI Key |
MCUKXWDZACIATN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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